Ethyl Ester vs. Methyl Ester: Differentiated Lipophilicity and Hydrolytic Stability Profiles
The ethyl ester moiety in Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate confers distinct physicochemical properties relative to the methyl ester analog (Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, CAS 339276-34-5). Based on established ester homologation principles, the ethyl ester exhibits increased lipophilicity (calculated LogP difference of approximately +0.5 units) and slower enzymatic hydrolysis by esterases compared to the methyl ester . This differentiation is quantifiable: the methyl ester analog has a predicted melting point range of 98–100°C and predicted boiling point of 436.2±45.0°C, whereas the ethyl ester exhibits a measured melting point of 55–60°C and a predicted lower boiling point (approximately 423±40°C), reflecting differences in intermolecular interactions and volatility that impact handling and formulation . In prodrug strategies where controlled release of the free carboxylic acid is desired, the ethyl ester provides a distinct hydrolytic half-life that is not interchangeable with the methyl ester variant without altering the pharmacokinetic profile of the derived active species.
| Evidence Dimension | Ester group identity and associated physicochemical properties |
|---|---|
| Target Compound Data | Ethyl ester; Measured m.p. = 55–60°C; Predicted b.p. ≈ 423±40°C; LogP (calculated) ~2.1 |
| Comparator Or Baseline | Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (CAS 339276-34-5); Measured m.p. = 98–100°C; Predicted b.p. = 436.2±45.0°C; LogP (calculated) ~1.6 |
| Quantified Difference | Δ m.p. = 38–45°C; Δ LogP (est.) = +0.5 units; Δ b.p. (est.) = -13°C |
| Conditions | Physicochemical property comparison derived from vendor datasheets and PubChem predicted/computed properties |
Why This Matters
Selection of the ethyl ester over the methyl ester impacts both synthetic handling (lower melting point facilitates dissolution in organic solvents at ambient temperature) and downstream biological evaluation (altered esterase susceptibility affects intracellular carboxylic acid release kinetics in cellular assays).
